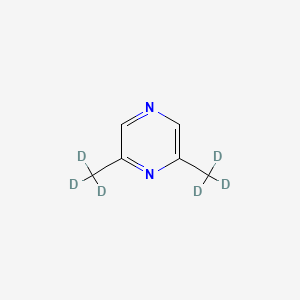

2,6-Dimethylpyrazine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

114.18 g/mol |

IUPAC Name |

2,6-bis(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3 |

InChI Key |

HJFZAYHYIWGLNL-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN=CC(=N1)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isotopic Purity of 2,6-Dimethylpyrazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring aroma compound 2,6-Dimethylpyrazine. This document outlines the importance of isotopic purity, the analytical methods used for its determination, and presents a representative summary of expected isotopic distribution.

Introduction to this compound

This compound is a stable isotope-labeled version of 2,6-Dimethylpyrazine where the six hydrogen atoms on the two methyl groups have been replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic studies. The use of deuterated standards is crucial for accurate quantification in complex biological matrices by compensating for sample loss during preparation and variations in instrument response.

The efficacy of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures a distinct mass difference from the unlabeled analyte, minimizing cross-contribution to the mass spectrometry signals and thereby enhancing the accuracy of quantification.

Isotopic Purity Data

The isotopic purity of a specific lot of this compound is determined by the manufacturer and is detailed in the Certificate of Analysis (CoA). While this information can vary between batches and suppliers, a typical specification for a high-quality deuterated standard is presented below. Researchers should always refer to the CoA for the specific lot they are using.

Table 1: Representative Isotopic Distribution for this compound

| Isotopic Species | Description | Expected Abundance (%) |

| d6 | Fully deuterated | ≥ 98% |

| d5 | Loss of one deuterium | ≤ 2% |

| d4 | Loss of two deuteriums | < 0.5% |

| d0 | Unlabeled compound | < 0.1% |

Note: The values presented in this table are representative and may not reflect the exact isotopic distribution of a specific batch. Always consult the Certificate of Analysis for precise data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common method for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the relative abundance of each isotopic species can be quantified.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the relative intensities of the peaks corresponding to the d6, d5, d4, and d0 species. The isotopic purity is calculated from these relative intensities.

Figure 1: General workflow for the determination of isotopic purity by Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and estimate isotopic purity.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6). An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methyl protons confirms successful deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to confirm the presence and location of deuterium atoms. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.

-

Data Analysis: The integration of signals in both ¹H and ²H NMR spectra allows for the calculation of the isotopic enrichment at specific sites within the molecule.

Figure 2: General workflow for the determination of isotopic purity by NMR Spectroscopy.

Conclusion

The isotopic purity of this compound is a critical parameter that dictates its suitability for use as an internal standard and a metabolic tracer. While the exact isotopic distribution can vary, high-quality commercial products typically exhibit an isotopic enrichment of 98% or greater for the d6 species. The determination of this purity is rigorously performed by manufacturers using sophisticated analytical techniques such as Mass Spectrometry and NMR Spectroscopy. For the most accurate and reliable experimental results, it is imperative that researchers consult the Certificate of Analysis provided with the specific lot of this compound being utilized.

An In-Depth Technical Guide to the Chemical Properties and Stability of 2,6-Dimethylpyrazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2,6-Dimethylpyrazine-d6. This deuterated analog of the naturally occurring aroma compound 2,6-dimethylpyrazine (B92225) is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. This document consolidates available data on its chemical characteristics, stability profile, and relevant experimental considerations.

Core Chemical Properties

This compound is a stable isotope-labeled version of 2,6-dimethylpyrazine, where the six hydrogen atoms on the two methyl groups are replaced with deuterium (B1214612). This isotopic substitution is key to its applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

Table 1: General Chemical Properties of 2,6-Dimethylpyrazine and its Deuterated Analog

| Property | 2,6-Dimethylpyrazine | This compound |

| Molecular Formula | C₆H₈N₂ | C₆D₆H₂N₂ |

| Molecular Weight | 108.14 g/mol [2] | Approx. 114.18 g/mol |

| CAS Number | 108-50-9[2] | 1335402-00-0 |

| Appearance | Colorless to pale yellow solid or liquid[3] | Not specified, expected to be similar to the non-deuterated form |

| Odor | Nutty, coffee-like, roasted[4] | Not specified, expected to be similar to the non-deuterated form |

Table 2: Physicochemical Properties of 2,6-Dimethylpyrazine

| Property | Value | Source |

| Melting Point | 35-40 °C | [4] |

| Boiling Point | 154 °C | [4] |

| Density | 0.9994 g/cm³ | [2] |

| Solubility in Water | Moderately soluble | [2] |

| Solubility in Organic Solvents | Highly soluble in ethanol, chloroform, and ether | [2] |

The solubility of 2,6-dimethylpyrazine is influenced by temperature, with increased solubility in water at higher temperatures.[2] Its moderate polarity, due to the nitrogen atoms, allows for interaction with polar solvents like water, while the hydrocarbon portion of the molecule facilitates solubility in non-polar organic solvents.[2]

Stability and Storage

The stability of a deuterated compound is a critical factor for its use as an internal standard and in drug development. Generally, the substitution of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can result in enhanced metabolic stability by slowing down metabolism at the site of deuteration.

For 2,6-dimethylpyrazine, the non-deuterated form is considered stable under normal ambient temperatures and recommended storage conditions.[5] It is advised to avoid heat, flames, and other sources of ignition, as well as contact with oxidizing agents.[5]

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Storage Temperature | Store in a cool, well-ventilated place.[5] |

| Light Sensitivity | Protect from light. |

| Incompatibilities | Oxidizing agents, strong acids.[5] |

| Handling | Keep container tightly closed. Use in a well-ventilated area.[5] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and stability testing of this compound are not widely published. However, general methodologies for the synthesis of deuterated alkylpyrazines and for the stability testing of deuterated compounds can be adapted.

Synthesis of Deuterated Alkylpyrazines

A common method for the synthesis of deuterated alkylpyrazines involves the chlorination of the parent alkylpyrazine, followed by reaction with a deuterated Grignard reagent. For the synthesis of a compound structurally similar to this compound, such as [²H₃]-2,[²H₃]-6-dimethylpyrazine (d-3C), a multi-step organic reaction is employed. This process can achieve good yields and high purities.

General Protocol for Stability Testing of a Deuterated Compound

The following is a generalized workflow for assessing the stability of a deuterated compound, based on established principles for stability testing.

Caption: A logical workflow for assessing the stability of a deuterated compound.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a logical relationship diagram illustrating the utility of this compound in research is provided below.

Caption: The synthesis and application workflow of this compound in research.

Conclusion

This compound is a valuable isotopically labeled compound with significant applications in analytical and biomedical research. Its chemical properties are analogous to its non-deuterated form, but with the added advantage of a higher molecular weight and potentially enhanced metabolic stability due to the kinetic isotope effect. While specific quantitative stability data for the deuterated compound is limited, the stability of the parent compound provides a strong indication of its robustness under recommended storage conditions. The provided general experimental workflow for stability testing can serve as a foundation for researchers to design their specific stability studies for this compound and other deuterated compounds. As the use of stable isotope-labeled compounds continues to grow in drug discovery and development, a thorough understanding of their chemical properties and stability is paramount for obtaining reliable and accurate experimental results.

References

A Technical Guide to 2,6-Dimethylpyrazine-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring aroma compound 2,6-dimethylpyrazine (B92225). This guide is intended for researchers in the fields of food science, flavor chemistry, metabolomics, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Introduction to this compound

2,6-Dimethylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty, roasted, and cocoa-like aroma. It is a key flavor component in a wide variety of thermally processed foods, including coffee, roasted nuts, and baked goods.[1] The deuterated form, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as an ideal internal standard for quantification studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical similarity to the unlabeled analyte ensures similar extraction and ionization efficiencies, while its distinct mass allows for accurate and precise quantification.

Commercial Suppliers and Specifications

A critical aspect of utilizing this compound in research is sourcing high-quality material with well-defined specifications. Several commercial suppliers offer this deuterated compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W040790-S-d6 | Not specified | Not specified | 1 mg, 5 mg |

| CDN Isotopes | D-7383 | Not specified | Not specified | 10 mg, 25 mg, 100 mg |

| Toronto Research Chemicals | D489857 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | sc-218413 | Not specified | Not specified | 10 mg |

| Cayman Chemical | 37887 | ≥98% | Not specified | 1 mg, 5 mg |

Note: Purity and isotopic enrichment are critical parameters for an internal standard. Researchers should always request a certificate of analysis (CoA) from the supplier to obtain lot-specific data before use.

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 2,6-dimethylpyrazine in various matrices. Below is a detailed methodology for a key experiment: the quantitative analysis of alkylpyrazines in coffee brew using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantitative Analysis of 2,6-Dimethylpyrazine in Coffee using HS-SPME-GC-MS and this compound Internal Standard

1. Materials and Reagents:

-

Coffee samples (ground)

-

2,6-Dimethylpyrazine (analytical standard)

-

This compound (internal standard)

-

Ultrapure water

-

Methanol (B129727) (HPLC grade)

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Standard Solution Preparation:

-

Stock Standard Solution (Native): Accurately weigh approximately 10 mg of 2,6-dimethylpyrazine and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Stock Internal Standard Solution (Deuterated): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to cover the expected concentration range of 2,6-dimethylpyrazine in the coffee samples. Spike each calibration standard with a fixed amount of the this compound internal standard solution.

3. Sample Preparation:

-

Weigh 1.0 g of the ground coffee sample into a 20 mL headspace vial.

-

Add 5.0 mL of hot ultrapure water (e.g., 90 °C) to the vial.

-

Add a specific volume of the this compound internal standard solution to the vial. The amount should be chosen to be in the mid-range of the calibration curve.

-

Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap.

4. HS-SPME Procedure:

-

Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60 °C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a specific extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250 °C

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Ions to Monitor:

-

2,6-Dimethylpyrazine (native): m/z 108 (molecular ion), 54 (fragment ion)

-

This compound (internal standard): m/z 114 (molecular ion), 57 (fragment ion)

-

-

Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

6. Data Analysis:

-

Integrate the peak areas of the selected ions for both the native 2,6-dimethylpyrazine and the deuterated internal standard.

-

Calculate the response ratio (Area of native / Area of internal standard).

-

Construct a calibration curve by plotting the response ratio against the concentration of the native compound in the working standard solutions.

-

Determine the concentration of 2,6-dimethylpyrazine in the coffee samples by interpolating their response ratios on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 2,6-Dimethylpyrazine.

Logical Relationship for Quantification

References

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethylpyrazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2,6-Dimethylpyrazine-d6. The document outlines a detailed synthetic pathway, purification protocols, and analytical characterization techniques, supported by quantitative data and procedural diagrams to facilitate replication and further research.

Introduction

This compound is the deuterated isotopologue of 2,6-dimethylpyrazine (B92225), a naturally occurring volatile compound found in various roasted and fermented foods, contributing to their characteristic nutty and roasted aroma.[1] In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the non-deuterated analyte, but distinct mass.[2] This allows for precise and accurate quantification in complex biological matrices.

This guide details a robust synthetic route starting from readily available precursors, followed by a systematic purification strategy to achieve high isotopic and chemical purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with the formation of a di-chlorinated pyrazine (B50134) intermediate, followed by a Grignard reaction with a deuterated methylating agent.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

-

Chlorination of 2-Hydroxypyrazine (B42338): Conversion of 2-hydroxypyrazine to 2-chloropyrazine (B57796).

-

Dichlorination of 2-Chloropyrazine: Further chlorination to yield 2,6-dichloropyrazine (B21018).

-

Deuteromethylation of 2,6-Dichloropyrazine: A Grignard reaction with trideuteriomethyl magnesium iodide (CD₃MgI) to introduce the deuterated methyl groups.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyrazine from 2-Hydroxypyrazine Sodium

-

Reaction: 2-Hydroxypyrazine sodium is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2-hydroxypyrazine sodium (1.0 eq) in a suitable solvent, add phosphorus oxychloride (1.1 eq).

-

Add a catalytic amount of N,N-dimethylaminopyridine.

-

Heat the reaction mixture at 80 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloropyrazine.

-

Step 2: Synthesis of 2,6-Dichloropyrazine from 2-Chloropyrazine

-

Reaction: 2-Chloropyrazine is chlorinated using chlorine gas with a catalytic amount of triethylamine (B128534) in DMF as a solvent.

-

Procedure:

-

Dissolve 2-chloropyrazine (1.0 eq) in dimethylformamide (DMF).

-

Add a catalytic amount of triethylamine.

-

Heat the mixture to approximately 75 °C.

-

Bubble chlorine gas (1.05 eq) through the solution while maintaining the temperature at 100 °C.

-

Continue the reaction for 3 hours.

-

After completion, add water and stir at 60 °C for 1 hour.

-

Cool the mixture to 5-10 °C to induce crystallization.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-dichloropyrazine.[2]

-

Step 3: Synthesis of this compound from 2,6-Dichloropyrazine

-

Reaction: A Grignard reaction between 2,6-dichloropyrazine and trideuteriomethyl magnesium iodide (CD₃MgI).

-

Procedure:

-

Prepare the Grignard reagent by reacting trideuteriomethyl iodide (CD₃I) with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.

-

Cool the solution of 2,6-dichloropyrazine to 0 °C.

-

Slowly add the prepared CD₃MgI solution (2.2 eq) to the cooled pyrazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or ethyl acetate (B1210297).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and any partially deuterated species. A combination of extraction, column chromatography, and distillation is typically employed.

Purification Workflow

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Purpose: To remove water-soluble impurities and salts from the crude reaction mixture.

-

Procedure:

-

Following the aqueous work-up of the Grignard reaction, transfer the combined organic layers to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove any basic impurities), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Protocol 2: Silica (B1680970) Gel Column Chromatography

-

Purpose: To separate the target compound from non-polar and highly polar impurities.

-

Procedure:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Dissolve the crude product from LLE in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure. A mixture of 90/10 hexane/ethyl acetate has been reported to be effective for separating pyrazines.[3]

-

Protocol 3: Fractional Distillation

-

Purpose: To achieve high purity by separating the product based on its boiling point and to remove any residual solvent.

-

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the partially purified product in the distillation flask.

-

Heat the flask gently under atmospheric or reduced pressure.

-

Collect the fraction that distills at the boiling point of 2,6-dimethylpyrazine (154-155 °C at 760 mmHg).[1]

-

Monitor the purity of the collected fractions by GC-MS.

-

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product should be confirmed using standard analytical techniques.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the mass of the deuterated compound. The mass spectrum should show a molecular ion peak at m/z 114 for C₆H₂D₆N₂.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons on the methyl groups. The spectrum should only show signals corresponding to the aromatic protons on the pyrazine ring.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): To confirm the presence and location of deuterium (B1214612) atoms.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of deuterated alkylpyrazines.

| Parameter | Value | Reference |

| Synthesis | ||

| Yield of [²H₃]-2,[²H₃]-6-dimethylpyrazine | 57-100% (general for deuterated pyrazines) | [5] |

| Purification | ||

| Purity after Column Chromatography | >95% | General practice |

| Final Purity after Distillation | >98% | General practice |

| Characterization | ||

| Molecular Weight (C₆H₂D₆N₂) | 114.18 g/mol | [4] |

| ¹H NMR (CDCl₃, ppm) | δ 8.26 (s, 2H) | [1] (for non-deuterated analog, methyl proton signals absent in d6) |

| ¹³C NMR (CDCl₃, ppm) | δ 152.7, 141.5 (aromatic carbons) | [1] (for non-deuterated analog, methyl carbon signal will be a multiplet due to C-D coupling) |

| GC-MS (m/z) | 114 (M⁺) | [4] |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described multi-step synthesis involving chlorination and a subsequent Grignard reaction offers a reliable route to the target molecule. The purification strategy, combining liquid-liquid extraction, column chromatography, and fractional distillation, is designed to yield a product of high chemical and isotopic purity, suitable for its intended use as an internal standard in sensitive analytical applications. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 2,6-Dimethylpyrazine in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylpyrazine (B92225) is a naturally occurring volatile organic compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many foods and beverages.[1] As a member of the pyrazine (B50134) family, it is primarily formed during thermal processing through the Maillard reaction, as well as by microbial activity during fermentation.[2][3] Understanding the distribution, concentration, and formation pathways of 2,6-dimethylpyrazine is crucial for food scientists aiming to optimize flavor profiles and for researchers in fields such as drug development who may investigate the physiological effects of dietary compounds. This technical guide provides an in-depth overview of the natural occurrence of 2,6-dimethylpyrazine in various food matrices, detailed experimental protocols for its analysis, and a visualization of its key formation pathways.

Quantitative Occurrence of 2,6-Dimethylpyrazine in Food Matrices

The concentration of 2,6-dimethylpyrazine can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the presence of specific precursors. The following table summarizes quantitative data from various studies.

| Food Matrix | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee | |||

| Ground Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [3] |

| Instant Coffee | up to 0.15 ppm | Not Specified | [4] |

| Cocoa and Chocolate | |||

| Roasted Cocoa Beans | 142 - 698 µ g/100g (total pyrazines) | GLC | [2] |

| Baked Goods | |||

| Bread | Found in crust | Not Specified | [4] |

| Baked Goods (general) | up to 10 ppm | Not Specified | [4] |

| Beverages | |||

| Beer | Present | Not Specified | [4] |

| Whiskey | Present | Not Specified | [4] |

| Other Foods | |||

| Cheeses | Present | Not Specified | [4] |

| Cooked Meats (Beef, Pork, Chicken) | Present | Not Specified | [4] |

| Nuts | up to 5 ppm | Not Specified | [4] |

Formation Pathways of 2,6-Dimethylpyrazine

2,6-Dimethylpyrazine is primarily formed in food through two main pathways: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during thermal processing. The formation of 2,6-dimethylpyrazine in this pathway involves the condensation of α-aminocarbonyl intermediates.[2]

Microbial Biosynthesis

Certain microorganisms, particularly species of Bacillus, are capable of producing pyrazines, including 2,6-dimethylpyrazine, during fermentation. This enzymatic pathway often involves the metabolism of amino acids, such as L-threonine.[2][5]

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of 2,6-Dimethylpyrazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2,6-Dimethylpyrazine-d6, a deuterated isotopologue of the aromatic compound 2,6-Dimethylpyrazine. Due to the limited availability of public domain mass spectral data for the deuterated species, this guide presents a predicted mass spectrum based on the known fragmentation of 2,6-Dimethylpyrazine. This information is crucial for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays, such as in drug metabolism studies and food chemistry.

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is predicted to be dominated by the molecular ion and characteristic fragment ions resulting from the cleavage of the pyrazine (B50134) ring and its substituents. The deuteration of the two methyl groups leads to a predictable mass shift in the molecular ion and any fragments retaining these groups.

The mass spectrum of the non-deuterated 2,6-Dimethylpyrazine (C₆H₈N₂) shows a prominent molecular ion at m/z 108.[1][2] For this compound (C₆H₂D₆N₂), the molecular weight is increased by 6 atomic mass units due to the replacement of six hydrogen atoms with deuterium (B1214612) atoms on the methyl groups. Therefore, the molecular ion peak is expected at m/z 114.

The primary fragmentation pathways of alkylpyrazines involve the loss of a methyl radical (CH₃•) or hydrogen cyanide (HCN).[1][2] In the case of this compound, the analogous losses would be a deuterated methyl radical (CD₃•) or hydrogen cyanide.

Table 1: Predicted Mass Spectrum Data for this compound

| Predicted m/z | Proposed Ion Fragment | Predicted Relative Intensity |

| 114 | [M]⁺• (C₆H₂D₆N₂) | High |

| 99 | [M - CD₃]⁺ | Moderate |

| 87 | [M - HCN]⁺• | Low |

| 70 | [M - CD₃ - HCN]⁺ | Moderate |

| 42 | [C₂H₂N]⁺ | High |

Note: The relative intensities are predictions based on the typical fragmentation patterns of alkylpyrazines and the known mass spectrum of 2,6-Dimethylpyrazine. The base peak is predicted to be at m/z 42, corresponding to the acetonitrile (B52724) cation, a common fragment in the mass spectra of nitrogen-containing heterocyclic compounds.

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 114) is initiated by electron ionization. The primary fragmentation steps are outlined below:

-

Loss of a Deuterated Methyl Radical: The molecular ion can undergo cleavage of a C-C bond to lose a deuterated methyl radical (•CD₃), resulting in a fragment ion at m/z 99.

-

Loss of Hydrogen Cyanide: A common fragmentation pathway for pyrazine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 87.

-

Sequential Fragmentation: The fragment ion at m/z 99 can further lose a molecule of hydrogen cyanide to produce a fragment at m/z 70.

-

Formation of the Acetonitrile Cation: Ring cleavage and rearrangement can lead to the formation of the stable acetonitrile cation ([C₂H₂N]⁺) at m/z 42, which is often the base peak in the spectra of such compounds.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general methodology for the acquisition of the mass spectrum of this compound, typically employed when used as an internal standard in a quantitative assay.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.

-

For Internal Standard Use: Spike the analytical samples with a known amount of the this compound working solution early in the sample preparation process to account for analyte losses during extraction and handling.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column is used.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other matrix components.

-

Injector: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the detector. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250-280 °C.

-

Final hold: 2-5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan mode (e.g., m/z 35-200) to obtain the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode would be used, monitoring the characteristic ions of both the analyte and the deuterated internal standard.

-

3. Data Analysis:

-

The acquired mass spectrum is processed to identify the molecular ion and major fragment ions.

-

The fragmentation pattern is analyzed to confirm the structure of the compound.

-

When used as an internal standard, the peak area ratio of the analyte to the deuterated standard is calculated for quantification.

Caption: General experimental workflow for GC-MS analysis.

References

2,6-Dimethylpyrazine-d6 safety data sheet and handling precautions

Technical Guide on the Safe Handling of 2,6-Dimethylpyrazine-d6

Disclaimer: This document has been compiled based on safety data for the non-deuterated parent compound, 2,6-Dimethylpyrazine (CAS 108-50-9). The toxicological and physical properties of the deuterated analogue, this compound, are expected to be nearly identical. However, users must consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive guidance.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety information and handling precautions for this compound.

Hazard Identification and Classification

2,6-Dimethylpyrazine is classified as a hazardous substance under the Globally Harmonized System (GHS). It presents physical, acute, and chronic health hazards.

Table 1: GHS Classification

| Hazard Class | Category | GHS Code |

| Flammable Solids | 2 | H228 |

| Flammable Liquids | 3 | H226 |

| Acute Toxicity, Oral | 4 | H302 |

| Skin Corrosion / Irritation | 2 | H315 |

| Serious Eye Damage / Eye Irritation | 1 | H318 |

| Specific Target Organ Toxicity, Single Exp. | 3 | H335 |

Note: The substance can be a solid or liquid depending on ambient temperature and purity.[1][2]

GHS Pictograms:

Signal Word: Danger [3]

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H228 | Flammable solid.[2][3][4] |

| H302 | Harmful if swallowed.[2][3][4][5][6] | |

| H315 | Causes skin irritation.[3][4] | |

| H318 | Causes serious eye damage.[3][4] | |

| H335 | May cause respiratory irritation.[3][4] | |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5][6] |

| P264 | Wash skin thoroughly after handling.[2][5][6] | |

| P270 | Do not eat, drink or smoke when using this product.[2][5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][8] |

Physical and Chemical Properties

Understanding the physical properties of 2,6-Dimethylpyrazine is crucial for safe storage and handling.

Table 3: Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 108-50-9 (for parent compound) | [3][9] |

| Molecular Formula | C₆H₈N₂ | [9] |

| Molecular Weight | 108.14 g/mol | [3][9] |

| Appearance | White to pale yellow solid or clear liquid | [1][2][9] |

| Odor | Nutty, coffee-like, roasted | [9] |

| Melting Point | 35 - 48 °C (95 - 118.4 °F) | [1][2][10][11] |

| Boiling Point | 154 °C (309.2 °F) at 760 mmHg | [2][3][11] |

| Flash Point | 52 - 59 °C (125.6 - 139 °F) Closed Cup | [2][6][8] |

| Solubility | Soluble in water and organic solvents. | [11][12] |

Toxicological Information

The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is harmful if swallowed and causes severe eye damage.[4][7]

Table 4: Acute Toxicity Data

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: 880 mg/kg | [7][10] |

| Dermal | Rat | LD50: 1080 mg/kg | [7][10] |

Experimental Protocols & Workflows

Standard Handling Protocol

The following workflow outlines the mandatory steps for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow for this compound.

Emergency Response Protocol: Spill or Exposure

Immediate and appropriate action is critical in the event of a spill or personnel exposure. The following workflow details the necessary steps.

Caption: Emergency Response Workflow for Spills and Personnel Exposure.

Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), or dry chemical powder.[5][6][8]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[5][6]

-

Specific Hazards: The substance is flammable and may form explosive mixtures with air.[2][6] Containers can explode when heated.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

5.2 Accidental Release Measures

-

Personal Precautions: Evacuate personnel.[2] Eliminate all ignition sources (flames, sparks, hot surfaces).[2][7] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 4.1.[8]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]

-

Methods for Containment: For spills, use non-sparking tools.[8] Absorb liquid with inert material (e.g., sand, vermiculite) and sweep up solid material. Place in a suitable, sealed container for disposal.[7][8]

References

- 1. 2,6-dimethyl pyrazine, 108-50-9 [thegoodscentscompany.com]

- 2. synerzine.com [synerzine.com]

- 3. 2,6-ジメチルピラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. synerzine.com [synerzine.com]

- 5. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 6. synerzine.com [synerzine.com]

- 7. vigon.com [vigon.com]

- 8. fishersci.com [fishersci.com]

- 9. CAS 108-50-9: 2,6-Dimethylpyrazine | CymitQuimica [cymitquimica.com]

- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 11. 2,6-Dimethylpyrazine | 108-50-9 [chemicalbook.com]

- 12. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2,6-Dimethylpyrazine-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dimethylpyrazine-d6 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents the available solubility information for its non-deuterated analog, 2,6-Dimethylpyrazine. It is generally expected that the solubility of a deuterated compound will be very similar to its non-deuterated counterpart. This guide also includes a detailed, generalized experimental protocol for determining solubility and illustrates a key application of this compound as an internal standard in quantitative analysis.

Solubility Data of 2,6-Dimethylpyrazine (Non-deuterated analog)

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | - |

| Ethanol | - | Very Soluble[2] |

| Chloroform | - | Highly Soluble[3] |

| Ether | - | Highly Soluble[3] |

| Water | - | Soluble[2][4] |

| Methanol | - | Slightly Soluble[4] |

It is important to note that one source describes 2,6-Dimethylpyrazine as insoluble in water, which is inconsistent with other findings[5]. The majority of available data suggests at least moderate solubility in aqueous solutions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Application of this compound as an Internal Standard

A primary application of this compound is its use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

Methodological & Application

Application Note: Utilizing 2,6-Dimethylpyrazine-d6 as an Internal Standard for Accurate Quantification by GC-MS

Introduction

Pyrazines are a critical class of volatile and semi-volatile nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable aroma and flavor profiles of a wide variety of thermally processed foods, such as coffee, roasted nuts, and baked goods.[1][2][3] Accurate and precise quantification of these compounds is essential for quality control, process optimization, and new product development in the food and beverage industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pyrazines.[1][4] However, the complexity of food matrices and the multi-step nature of sample preparation can lead to variations in analyte recovery and instrument response.

To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.[5][6] 2,6-Dimethylpyrazine-d6, a deuterated analog of the naturally occurring flavor compound 2,6-Dimethylpyrazine, serves as an ideal internal standard for the quantitative analysis of pyrazines and other volatile compounds by GC-MS.[7] Its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation. As it is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for reliable correction of analytical variability, leading to enhanced accuracy and precision.[5]

This application note provides detailed protocols for the use of this compound as an internal standard in GC-MS analysis, targeting researchers, scientists, and drug development professionals.

Key Applications

-

Food and Beverage Industry: Quantification of key aroma compounds in coffee, cocoa, roasted nuts, and other processed foods to ensure consistent flavor profiles.[2][3]

-

Flavor and Fragrance Development: Precise measurement of pyrazine (B50134) concentrations in flavor formulations and raw materials.

-

Environmental Analysis: Monitoring of pyrazines as potential trace contaminants.

-

Metabolomics Research: Use as a stable isotope-labeled internal standard for the quantification of related metabolites.[8]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines in Coffee Beans

This protocol is suitable for the extraction and quantification of volatile pyrazines from solid food matrices like coffee beans.

Materials:

-

This compound internal standard solution (10 µg/mL in methanol)

-

Ground coffee beans

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation: Weigh 1.0 g of finely ground coffee beans into a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution directly onto the coffee grounds.

-

Equilibration: Immediately seal the vial and place it in a heater-stirrer set to 80°C. Allow the sample to equilibrate for 20 minutes with gentle agitation.

-

HS-SPME Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 80°C.

-

GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-MS Parameters:

| Parameter | Setting |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | |

| Initial Temperature | 40°C, hold for 2 min |

| Ramp Rate | 5°C/min to 230°C |

| Final Temperature | 230°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| MS Transfer Line | 280°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | |

| 2,6-Dimethylpyrazine | m/z 108, 53 |

| This compound | m/z 114, 56 |

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Pyrazines in a Liquid Matrix

This protocol is suitable for extracting pyrazines from liquid samples such as beverages or aqueous solutions.

Materials:

-

This compound internal standard solution (1 µg/mL in methanol)

-

Liquid sample (e.g., brewed coffee, beer)

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate (B86663)

-

15 mL screw-cap glass tubes

-

Centrifuge

-

Concentrator (e.g., nitrogen evaporator)

-

GC-MS system

Procedure:

-

Sample Preparation: Place 5 mL of the liquid sample into a 15 mL glass tube.

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the sample.

-

Liquid-Liquid Extraction: Add 2 mL of DCM to the tube. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Repeat Extraction: Repeat the extraction (steps 3-5) two more times, pooling the organic extracts.

-

Drying: Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.

-

Concentration: Carefully concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

GC-MS Parameters: Use the same GC-MS parameters as described in Protocol 1.

Data Presentation

The use of this compound allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 1: Example Calibration Data for 2,6-Dimethylpyrazine

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 10 | 50,000 | 250,000 | 0.20 |

| 25 | 125,000 | 250,000 | 0.50 |

| 50 | 250,000 | 250,000 | 1.00 |

| 100 | 500,000 | 250,000 | 2.00 |

| 250 | 1,250,000 | 250,000 | 5.00 |

| 500 | 2,500,000 | 250,000 | 10.00 |

| Linearity (R²) | - | - | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 2 ng/g[2] |

| Limit of Quantification (LOQ) | 6 ng/g[2] |

| Recovery | 91.6 - 109.2%[2] |

| Intra-day Precision (RSD) | < 16%[2] |

| Inter-day Precision (RSD) | < 16%[2] |

Note: The values presented in Table 2 are examples based on similar pyrazine analysis and may vary depending on the specific matrix and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using an internal standard with GC-MS.

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship for choosing a suitable internal standard for GC-MS analysis, highlighting why deuterated standards like this compound are ideal.

Caption: Logic for selecting a deuterated internal standard for GC-MS analysis.

Conclusion

This compound is an excellent internal standard for the quantitative analysis of pyrazines and other volatile compounds by GC-MS. Its use effectively compensates for variations in sample preparation and instrument performance, leading to highly accurate and reliable results. The protocols provided in this application note offer a robust starting point for method development and can be adapted to various sample matrices. The implementation of deuterated internal standards is a critical step towards achieving high-quality quantitative data in analytical chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for the Quantification of 2,6-Dimethylpyrazine Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,6-dimethylpyrazine (B92225) in a liquid matrix. 2,6-Dimethylpyrazine is a significant heterocyclic aromatic compound contributing to the flavor and aroma of many food products and is also a structural motif in some pharmaceutical agents.[1] Accurate quantification is achieved by employing a stable isotope-labeled internal standard, 2,6-Dimethylpyrazine-d6.[2] The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control, flavor profiling, and research applications.

Introduction

Pyrazines are a class of nitrogen-containing aromatic compounds that are key components in the flavor and aroma of roasted, cooked, and fermented foods.[1][3] They are typically formed through the Maillard reaction between amino acids and reducing sugars during heating.[4] 2,6-Dimethylpyrazine, in particular, imparts nutty, roasted, and coffee-like notes to various foods, including coffee, roasted peanuts, and baked goods.[3]

The quantification of specific pyrazines is crucial for food quality control and flavor research.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and selectivity, especially for compounds that may not be suitable for gas chromatography due to volatility or thermal stability issues.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for robust quantitative analysis as it effectively compensates for variations in sample preparation and instrument response.[2][8]

This protocol details a complete LC-MS/MS workflow, including sample preparation, instrument parameters, and method validation for the reliable quantification of 2,6-dimethylpyrazine.

Experimental Protocols

Materials and Reagents

-

2,6-Dimethylpyrazine (≥98% purity)

-

This compound (ISTD, ≥98% purity)

-

Methanol (B129727) (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Control Matrix (e.g., blank liquid food base)

Preparation of Standard Solutions

Stock solutions of 2,6-dimethylpyrazine and this compound (ISTD) were prepared in methanol at a concentration of 1 mg/mL.[9]

-

Working Standard Solutions: A series of working standard solutions for the calibration curve were prepared by serially diluting the 2,6-dimethylpyrazine stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard (ISTD) Working Solution: The ISTD stock solution was diluted with methanol to a final concentration of 100 ng/mL.[9]

-

Quality Control (QC) Samples: QC samples were prepared independently at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

-

Add 50 µL of the 100 ng/mL ISTD working solution to all samples, calibration standards, and QCs (except for the blank).

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of dichloromethane.

-

Vortex vigorously for 2 minutes to ensure efficient extraction.[5]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water/Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Column (e.g., 2.1 x 100 mm, 3.5 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[11] |

| Column Temp. | 40°C |

| Gradient Elution | 0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-7.0 min: 95% B; 7.1-10.0 min: 5% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.0 kV |

| Source Temp. | 450°C[9] |

| Nebulizer Gas | Nitrogen, 50 psi |

| MRM Mode | Multiple Reaction Monitoring |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 2,6-Dimethylpyrazine | 109.1 | 82.1 | 150 | 20 |

| This compound | 115.1 | 88.1 | 150 | 20 |

Data Presentation and Method Validation

The method was validated for linearity, accuracy, and precision according to standard guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the ISTD against the nominal concentration. The curve demonstrated excellent linearity over the concentration range of 1-500 ng/mL.

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | ≥ 0.998 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels.

Table 5: Summary of Intra-Day and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) | ||

|---|---|---|---|---|---|

| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | Precision (%RSD) | ||

| Low QC | 5 | 102.5% | 4.8% | 104.1% | 6.1% |

| Mid QC | 50 | 98.9% | 3.2% | 101.3% | 4.5% |

| High QC | 400 | 101.2% | 2.5% | 99.8% | 3.8% |

The results presented are typical performance data and may vary by laboratory and instrumentation.[12][13]

Visualizations

Experimental and Analytical Workflow

The overall process from sample handling to final data analysis is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynce.com [biosynce.com]

- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov.tw [fda.gov.tw]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: Quantification of 2,6-Dimethylpyrazine in Coffee Using Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantification of 2,6-dimethylpyrazine (B92225) in coffee samples using a stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). 2,6-Dimethylpyrazine is a key volatile compound contributing to the characteristic nutty and roasted aroma of coffee. The protocol provided herein offers a precise and reliable analytical workflow, essential for quality control, flavor profiling, and research in food science and technology.

Introduction

Alkylpyrazines are a significant class of volatile organic compounds formed during the Maillard reaction in the roasting of coffee beans. These compounds are crucial to the overall aroma profile of coffee. Among them, 2,6-dimethylpyrazine imparts a characteristic nutty, roasted, and cocoa-like aroma. Accurate quantification of this compound is vital for understanding flavor chemistry, optimizing roasting processes, and ensuring product consistency. Stable isotope dilution analysis is the gold standard for the accurate quantification of analytes in complex matrices like coffee, as it effectively compensates for sample preparation losses and matrix effects.[1][2] This method involves the addition of a known amount of an isotopically labeled internal standard (in this case, a deuterated analog of 2,6-dimethylpyrazine) to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by GC-MS, allowing for precise quantification.

Principle of Isotope Dilution Analysis

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "isotopic twin" behaves identically to the native analyte during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, regardless of variations in sample recovery.

Figure 1: Principle of Isotope Dilution Analysis for 2,6-Dimethylpyrazine Quantification.

Experimental Protocols

This section provides a detailed methodology for the quantification of 2,6-dimethylpyrazine in coffee using SIDA-GC-MS.

Materials and Reagents

-

Coffee Samples: Ground roasted coffee beans.

-

2,6-Dimethylpyrazine: Analytical standard, ≥98% purity.

-

2,6-Dimethylpyrazine-d6 (or other suitable deuterated analog): Isotopic internal standard, ≥98% isotopic purity.

-

Extraction Solvent: Deionized water has been shown to be a superior extraction solvent compared to dichloromethane (B109758).[1][2]

-

Dichloromethane (DCM): For liquid-liquid extraction (if required).

-

Sodium Chloride (NaCl): To prevent emulsion formation during liquid-liquid extraction.

-

Anhydrous Sodium Sulfate (Na2SO4): For drying the organic extract.

-

Standard Stock Solutions: Prepare individual stock solutions of 2,6-dimethylpyrazine and this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

Sample Preparation and Extraction

-

Weighing: Accurately weigh 5 g of ground coffee into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of the this compound internal standard solution to the coffee sample. The amount should be chosen to be in a similar concentration range as the expected native analyte concentration.

-

Extraction: Add 20 mL of deionized water to the centrifuge tube.

-

Homogenization: Vortex the mixture for 1 minute to ensure thorough mixing and equilibration of the native analyte and the internal standard.

-

Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the aqueous supernatant to a clean tube.

-

Liquid-Liquid Extraction (optional but recommended for cleaner extract):

-

Add 5 g of NaCl to the aqueous extract to salt out the pyrazines.

-

Perform a liquid-liquid extraction by adding 10 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the phases to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with 10 mL of dichloromethane each time.

-

Combine the organic extracts.

-

-

Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

Figure 2: Experimental Workflow for Sample Preparation and Extraction.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters, which may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| Gas Chromatograph | |

| - Injection Port | Splitless mode |

| - Injector Temperature | 250 °C[3] |

| - Injection Volume | 1 µL |

| - Carrier Gas | Helium at a constant flow of 1.2 mL/min[3] |

| - Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| - Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |

| Mass Spectrometer | |

| - Ionization Mode | Electron Ionization (EI) at 70 eV |

| - Ion Source Temperature | 230 °C[3] |

| - Quadrupole Temperature | 150 °C[3] |

| - MS Transfer Line Temp. | 250 °C[3] |

| - Acquisition Mode | Selected Ion Monitoring (SIM) |

| - Quantifier Ion (2,6-DMP) | m/z 108 |

| - Qualifier Ion (2,6-DMP) | m/z 54 |

| - Quantifier Ion (2,6-DMP-d6) | m/z 114 |

Data Presentation

The concentration of 2,6-dimethylpyrazine can vary depending on the coffee bean origin, roasting degree, and brewing method. The following table summarizes typical concentrations found in commercially available roasted coffee.

| Coffee Type | 2,6-Dimethylpyrazine Concentration (mg/kg) | Reference |

| Regular Ground Coffee | 5.0 - 25.0 | [1][2][4] |

| Decaffeinated Coffee | 1.5 - 10.0 | [1][2][4] |

Note: The total concentration of alkylpyrazines in commercially available ground coffee has been reported to range from 82.1 to 211.6 mg/kg.[1][2] 2-Methylpyrazine is often the most abundant, followed by 2,6-dimethylpyrazine and 2,5-dimethylpyrazine.[1][2][4]

Conclusion

The stable isotope dilution analysis using GC-MS provides a highly accurate and reproducible method for the quantification of 2,6-dimethylpyrazine in coffee. The detailed protocol in this application note serves as a comprehensive guide for researchers and quality control professionals. This method is crucial for understanding the flavor chemistry of coffee and for maintaining consistent product quality. The use of a deuterated internal standard effectively minimizes variations arising from sample preparation and matrix effects, ensuring reliable and precise results.

References

Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of pyrazine (B50134) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and clinical research in drug development.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are important structural motifs in many pharmaceutical agents. Accurate quantification of pyrazine-containing drugs and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed protocol for the determination of pyrazine concentrations in human plasma, offering a reliable tool for researchers and scientists in the field of drug development. The method is based on established principles of bioanalytical method development, ensuring compliance with regulatory guidelines.

Experimental

Materials and Reagents

-

Pyrazine standard (≥99% purity)

-

Internal Standard (IS): Isotope-labeled pyrazine (e.g., Pyrazine-d4)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2-EDTA)

-

All other chemicals were of analytical grade.

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)[1]

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of pyrazine and the internal standard from human plasma.[1]

-

Thaw plasma samples at room temperature.

-

Spike 200 µL of plasma with the internal standard solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography: